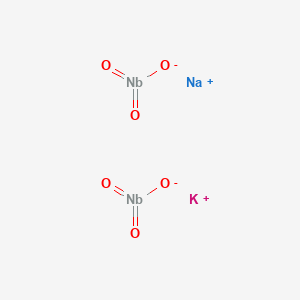
(2R)-2-hydroxypentanedioic acid
Descripción general
Descripción
Ácido D-α-Hidroxiglutarico: es un compuesto orgánico que pertenece a la clase de los alfa hidroxiácidos. Es un derivado del ácido glutárico y se caracteriza por la presencia de un grupo hidroxilo unido al carbono alfa.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido D-α-hidroxiglutarico se puede sintetizar a partir de 2-cetoglutarato mediante la acción de la transhidrogenasa hidroxiácido-oxoácido. Esta enzima cataliza la reducción de 2-cetoglutarato a ácido D-α-hidroxiglutarico . Otro método implica el uso de mutaciones de la isocitrato deshidrogenasa, que convierten el alfa-cetoglutarato en ácido D-α-hidroxiglutarico .
Métodos de Producción Industrial: En entornos industriales, el ácido D-α-hidroxiglutarico se produce a través de procesos biotecnológicos que involucran microorganismos genéticamente modificados. Estos microorganismos están diseñados para sobreexpresar las enzimas necesarias, como la transhidrogenasa hidroxiácido-oxoácido, para facilitar la conversión de 2-cetoglutarato a ácido D-α-hidroxiglutarico .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido D-α-hidroxiglutarico experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.
Reactivos y Condiciones Comunes:
Principales Productos Formados:
Oxidación: Alfa-cetoglutarato
Reducción: Ácido glutárico
Sustitución: Varios derivados del ácido glutárico sustituidos
Aplicaciones Científicas De Investigación
Química: El ácido D-α-hidroxiglutarico se utiliza como reactivo en la síntesis orgánica, particularmente en la preparación de compuestos quirales. Su estructura única permite la formación de productos estereoquímicamente puros .
Biología: En la investigación biológica, el ácido D-α-hidroxiglutarico se estudia por su papel en las vías metabólicas. Se sabe que se acumula en ciertos trastornos metabólicos, como la aciduria D-2-hidroxiglutarica, y se utiliza como biomarcador para estas afecciones .
Medicina: El ácido D-α-hidroxiglutarico se ha visto implicado en la investigación del cáncer, particularmente en el estudio de los gliomas y la leucemia mieloide aguda. Las mutaciones en la isocitrato deshidrogenasa que conducen a la producción de ácido D-α-hidroxiglutarico están asociadas con estos cánceres .
Industria: En aplicaciones industriales, el ácido D-α-hidroxiglutarico se utiliza en la producción de polímeros biodegradables y como precursor para la síntesis de varios productos farmacéuticos .
Mecanismo De Acción
El ácido D-α-hidroxiglutarico ejerce sus efectos principalmente a través de la inhibición de las dioxigenasas dependientes de alfa-cetoglutarato. Estas enzimas participan en varios procesos celulares, incluida la desmetilación del ADN y de las histonas . Al inhibir estas enzimas, el ácido D-α-hidroxiglutarico puede alterar la expresión genética y el metabolismo celular, lo que lleva a varios efectos fisiológicos .
Comparación Con Compuestos Similares
Compuestos Similares:
Ácido L-α-Hidroxiglutarico: Otro enantiómero del ácido hidroxiglutarico, que también participa en las vías metabólicas y tiene efectos inhibitorios similares sobre las enzimas dependientes de alfa-cetoglutarato.
Alfa-cetoglutarato: Un intermedio clave en el ciclo del ácido cítrico, que se puede convertir en ácido D-α-hidroxiglutarico a través de reacciones enzimáticas.
Singularidad: El ácido D-α-hidroxiglutarico es único debido a sus efectos inhibitorios específicos sobre las dioxigenasas dependientes de alfa-cetoglutarato y su papel en ciertos trastornos metabólicos y cánceres. Su capacidad para modular la expresión genética y el metabolismo celular lo convierte en un compuesto valioso tanto en investigación como en aplicaciones industriales .
Propiedades
IUPAC Name |
(2R)-2-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBTNAVRSUOJR-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897218 | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13095-47-1 | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyglutaric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















